molecular formula C20H18N4O B11992705 N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11992705
M. Wt: 330.4 g/mol
InChI Key: GXDYZHDSUXLLRU-FYJGNVAPSA-N
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Description

N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzo[g]indazole core, which is a fused bicyclic system, and a phenylethylidene moiety, contributing to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide and an appropriate aldehyde or ketone, such as acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide+acetophenoneN’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide\text{4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide} + \text{acetophenone} \rightarrow \text{N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide} 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide+acetophenone→N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is used as a precursor for synthesizing more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.

Medicine

In medicinal research, N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is studied for its pharmacological properties. It has been evaluated for its cytotoxicity against various cancer cell lines, showing potential as a therapeutic agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism by which N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects involves its interaction with cellular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of essential biological processes. This interaction can trigger apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-naphthyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide stands out due to its specific phenylethylidene moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H18N4O/c1-13(14-7-3-2-4-8-14)21-24-20(25)19-17-12-11-15-9-5-6-10-16(15)18(17)22-23-19/h2-10H,11-12H2,1H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

GXDYZHDSUXLLRU-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=CC=C4

Origin of Product

United States

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